5-chloro-1H-imidazole
Overview
Description
5-Chloro-1H-imidazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and one chlorine atom at the fifth position. This compound is a derivative of imidazole, which is a fundamental building block in organic chemistry due to its presence in various biologically active molecules.
Mechanism of Action
Target of Action
The primary targets of imidazole compounds, such as 4-chloroimidazole, are often enzymes involved in critical biological processes. For instance, imidazoles generally inhibit the enzyme cytochrome P450 14α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, a key component of fungal cell membranes .
Mode of Action
4-Chloroimidazole, like other imidazoles, interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition results in a change in the fungal cell membrane lipid composition, leading to altered cell permeability .
Biochemical Pathways
The inhibition of cytochrome P450 14α-demethylase by 4-chloroimidazole affects the ergosterol biosynthesis pathway . Ergosterol is a vital component of fungal cell membranes, and its depletion leads to increased membrane permeability and disruption of essential cellular processes .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents , which can influence their absorption and distribution in the body
Result of Action
The inhibition of ergosterol synthesis by 4-chloroimidazole leads to the disruption of fungal cell membrane integrity . This can result in the leakage of cellular contents, impaired cellular processes, and ultimately, the death of the fungal cell .
Biochemical Analysis
Biochemical Properties
It is known that 4-Chloroimidazole can be used as a synthon for the production of various derivatives of imidazole . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
The cellular effects of 4-Chloroimidazole are not well-studied. Some derivatives of 4-Chloroimidazole have been found to exhibit high inhibitory activity with respect to M. tuberculosis strains
Molecular Mechanism
It is known that 4-Chloroimidazole can undergo various chemical reactions to form different compounds
Temporal Effects in Laboratory Settings
It is known that 4-Chloroimidazole can be synthesized by condensation of 4-chloro-1H-imidazole-5-carbaldehydes with thiosemicarbazide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 1-hydroxyimidazole with chloro-2-propanone. This method allows for the synthesis of imidazoles with an ester moiety at the C-2 position and is tolerant of heterocycles and aryl halides .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nickel Catalysts: Used in cyclization reactions.
Chloro-2-propanone: Utilized in industrial synthesis.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products:
Substituted Imidazoles: Formed through substitution reactions.
Cyclized Products: Resulting from cyclization reactions.
Scientific Research Applications
5-Chloro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: Used in the production of dyes, agrochemicals, and other functional materials.
Comparison with Similar Compounds
1H-imidazole: The parent compound without the chlorine substitution.
2-chloro-1H-imidazole: A similar compound with the chlorine atom at the second position.
4-chloro-1H-imidazole: Another derivative with the chlorine atom at the fourth position.
Uniqueness: 5-Chloro-1H-imidazole is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity compared to other chloro-substituted imidazoles .
Properties
IUPAC Name |
5-chloro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRBAXFOPZRMCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166705 | |
Record name | 4-Cl-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15965-31-8 | |
Record name | 5-Chloro-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15965-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cl-pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15965-31-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cl-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloroimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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